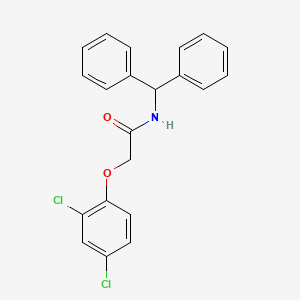

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide, also known as dicamba, is a selective herbicide widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most widely used herbicides in the world. Dicamba is a member of the benzoic acid family of herbicides and is a synthetic auxin, which means it mimics the action of natural plant hormones.

Mécanisme D'action

Dicamba acts by disrupting the normal growth and development of plants. It mimics the action of natural plant hormones, causing abnormal growth and eventually leading to plant death. Dicamba is selective in its action, meaning it only affects broadleaf plants and has no effect on grasses.

Biochemical and Physiological Effects:

Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the levels of plant hormones, and disrupt cell division. These effects ultimately lead to the death of the plant.

Avantages Et Limitations Des Expériences En Laboratoire

Dicamba is widely used in laboratory experiments to study plant growth and development. Its selective action allows researchers to study the effects of herbicides on broadleaf plants without affecting grasses. However, 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide can be difficult to work with due to its volatility and potential for drift, which can lead to unintended effects on neighboring plants.

Orientations Futures

There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide. These include:

1. Development of new formulations of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide that are less volatile and have fewer environmental impacts.

2. Investigation of the long-term effects of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide use on soil health and microbial communities.

3. Study of the effects of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide on non-target plants and wildlife.

4. Development of new herbicides that target different pathways in plant growth and development to reduce the risk of herbicide resistance.

In conclusion, 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide is a widely used herbicide that has been extensively studied for its herbicidal properties and impact on the environment. Its selective action makes it a valuable tool for studying plant growth and development in the laboratory. However, further research is needed to address concerns about its environmental impacts and potential for herbicide resistance.

Méthodes De Synthèse

The synthesis of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide involves several steps. The first step is the reaction of 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. The second step involves the reaction of this intermediate with N-diphenylmethylamine to form 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide.

Applications De Recherche Scientifique

Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including many that are resistant to other herbicides. Dicamba is commonly used in combination with other herbicides to provide broad-spectrum weed control.

Propriétés

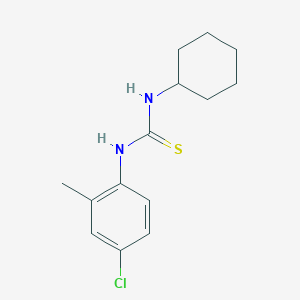

IUPAC Name |

N-benzhydryl-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-17-11-12-19(18(23)13-17)26-14-20(25)24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFGGMIUKKOWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)

![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)

![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)

![3-ethyl-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762448.png)

![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![{4-[(3-methylbutanoyl)amino]phenoxy}acetic acid](/img/structure/B5762457.png)

![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)